molecular formula C12H9NO3 B3274335 Methyl 2-formylquinoline-4-carboxylate CAS No. 60506-24-3

Methyl 2-formylquinoline-4-carboxylate

Cat. No.: B3274335
CAS No.: 60506-24-3
M. Wt: 215.2 g/mol
InChI Key: RMHVJOWSMSVILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formylquinoline-4-carboxylate is a quinoline derivative featuring a formyl group (-CHO) at the 2-position and a methyl ester (-COOCH₃) at the 4-position of the quinoline core. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure, which allows for versatile functionalization . The formyl group enhances electrophilicity, enabling nucleophilic additions or condensations, while the ester group contributes to solubility and stability .

Properties

IUPAC Name

methyl 2-formylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-16-12(15)10-6-8(7-14)13-11-5-3-2-4-9(10)11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHVJOWSMSVILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-formylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electrophilicity: The formyl group in this compound increases electrophilicity at C2 compared to acetamido (electron-donating) or halogenated analogs, making it more reactive toward nucleophiles (e.g., in Schiff base formation) .
  • Solubility: The methyl ester at C4 enhances hydrophobicity relative to carboxylic acid derivatives, though less so than ethyl esters (cf. Ethyl 2-(4-Br-phenyl)quinoline-4-carboxylate) .
  • Thermal Stability: Amino-substituted derivatives (e.g., 4k) exhibit higher melting points (~223°C) due to hydrogen bonding, whereas ester/aldehyde analogs may have lower melting points .

Spectroscopic Differentiation

  • IR Spectroscopy : The formyl C=O stretch (~1700 cm⁻¹) overlaps with ester C=O but can be distinguished by additional aldehyde C–H stretches (~2800 cm⁻¹). Acetamido derivatives show amide I/II bands (~1650/1550 cm⁻¹) .
  • ¹H NMR : The formyl proton appears as a singlet at ~9–10 ppm, whereas acetamido groups exhibit NH (~6–8 ppm) and CH₃ (~2 ppm) signals .

Biological Activity

Methyl 2-formylquinoline-4-carboxylate is a quinoline derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized from 2-aminobenzaldehyde and diethyl ethoxymethylenemalonate under acidic conditions. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Biological Activities

  • Anticancer Activity
    • This compound has been investigated for its potential to inhibit cancer cell proliferation. It interacts with DNA, leading to disruptions in replication processes and inducing cell death. The compound has shown promising results in various cancer cell lines, including breast and prostate cancer models.
  • Antimicrobial Properties
    • The compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases .
  • Antiviral Effects
    • Preliminary research indicates that this compound may possess antiviral properties, although further studies are needed to elucidate its mechanisms and efficacy against specific viral strains.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound intercalates into DNA strands, disrupting their structure and inhibiting replication.
  • Enzyme Inhibition : It inhibits key enzymes such as topoisomerases involved in DNA replication and transcription, further contributing to its anticancer effects.
  • Angiogenesis Inhibition : Some studies suggest that it may inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound significantly reduced the viability of cancer cells in vitro by inducing apoptosis through oxidative stress pathways.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related quinoline derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityAntiviral Activity
This compoundHighModeratePotential
Quinoline (parent compound)ModerateHighLow
2-Phenylquinoline-4-carboxylic acidHighModerateLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-formylquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-formylquinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.